1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione
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Overview
Description
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione is a complex organic compound with the molecular formula C17H16N2O3S. This compound is characterized by the presence of a piperazine ring substituted with a phenethyl group and a thiophene-2-carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives in quantitative yields . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and basic conditions for the synthesis of piperazine derivatives suggests that these methods could be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenethyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound’s thiophene ring is known to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The piperazine ring may also contribute to its biological activity by interacting with receptors or other proteins .
Comparison with Similar Compounds
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione can be compared with other piperazine derivatives and thiophene-containing compounds:
Similar Compounds: Piperazine-2,6-dione derivatives, thiophene-2-carbonyl derivatives, and phenethyl-substituted compounds
Uniqueness: The combination of a piperazine ring with both a phenethyl group and a thiophene-2-carbonyl group makes this compound unique. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-4-(thiophene-2-carbonyl)piperazine-2,6-dione |
InChI |
InChI=1S/C17H16N2O3S/c20-15-11-18(17(22)14-7-4-10-23-14)12-16(21)19(15)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 |
InChI Key |
ZXIODKCXCDMGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1C(=O)C2=CC=CS2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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